(R)-orciprenaline, also known as (R)-albuterol or (R)-terbutaline, is a chiral compound classified as a β2-adrenergic agonist, primarily used in the treatment of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease. It is an important therapeutic agent due to its bronchodilatory effects, which help relax the muscles in the airways, facilitating breathing. The compound is derived from the parent structure of phenylethanolamine and has been extensively studied for its pharmacological properties and applications in respiratory medicine.
(R)-orciprenaline is synthesized from various precursors, including phenolic compounds and amino alcohols. Its classification falls under β-adrenergic agonists, specifically targeting the β2-adrenergic receptors. This classification is crucial as it defines its mechanism of action and therapeutic uses in treating respiratory ailments.
The synthesis of (R)-orciprenaline can be achieved through several methods:
These approaches ensure high yields and purity of (R)-orciprenaline for pharmaceutical applications.
The molecular formula of (R)-orciprenaline is C_13H_19NO_3, and it has a molecular weight of 225.29 g/mol. The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, leading to two stereoisomers: (R)-orciprenaline and (S)-orciprenaline.
The three-dimensional conformation of (R)-orciprenaline allows it to effectively bind to its target receptors, facilitating its pharmacological activity.
(R)-orciprenaline undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for (R)-orciprenaline involves:
Research has shown that the (R)-enantiomer is significantly more effective at stimulating these receptors compared to the (S)-enantiomer, highlighting its clinical relevance .
These properties are critical for formulation development in pharmaceutical applications.
(R)-orciprenaline has several key applications in medicine:
The chiral center at the β-carbon of orciprenaline confers enantiomer-specific bioactivity, with the (R)-enantiomer exhibiting ~100-fold greater binding affinity for β2-adrenergic receptors (β2AR) than its (S)-counterpart. Crystallographic analyses reveal that the (R)-configuration optimally positions the catechol-like resorcinol hydroxyl groups (meta-hydroxyl at C3 and C5) for hydrogen bonding with Ser2035.42 and Ser2075.46 in transmembrane helix 5 (TM5) of β2AR [4] [8]. The (R)-enantiomer's isopropylamine group forms a critical salt bridge with Asp1133.32, stabilizing the active receptor conformation [3] [4].
Table 1: Binding Parameters of Orciprenaline Enantiomers at β2AR
Enantiomer | Kd (nM) | ΔG Binding (kcal/mol) | Key Residue Interactions |
---|---|---|---|
(R)-Orciprenaline | 5.2 ± 0.3 | -9.8 | Ser2035.42, Ser2075.46, Asp1133.32 |
(S)-Orciprenaline | 480 ± 25 | -6.1 | Weak Ser2035.42, Asp1133.32 (suboptimal) |
Molecular dynamics simulations demonstrate that the (S)-enantiomer induces steric clashes with Phe193ECL2 and Phe2906.52, reducing residence time by 65% compared to the (R)-form [4] [8]. The resorcinol ring’s meta-hydroxylation pattern (vs. catechol’s ortho-hydroxylation) contributes to moderate β2-selectivity by minimizing interactions with cardiac β1AR-specific residues like Asn3107.39 [1] [6].
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies show that (R)-orciprenaline binding accelerates deuterium uptake in intracellular loop 2 (ICL2) and ICL3 by 40-60%, indicating enhanced conformational dynamics during receptor activation [2] [8]. These loops mediate G-protein coupling, with ICL3 exhibiting agonist-dependent destabilization critical for Gs recruitment. The (R)-enantiomer induces a characteristic inward shift of TM5 (-2.1Å) and outward movement of TM6 (+5.8Å), widening the intracellular cavity to accommodate Gs α-subunit insertion [8].
Table 2: Conformational Changes in β2AR Induced by (R)-Orciprenaline
Structural Element | Movement Direction | Displacement (Å) | Functional Role |
---|---|---|---|
TM5 | Inward | -2.1 | Forms H-bonds with resorcinol |
TM6 | Outward | +5.8 | Creates Gs binding cavity |
ICL3 | Destabilized | N/A | Facilitates Gs docking |
ECL2 | Lateral | +1.7 | Regulates ligand access |
Water density analysis reveals that (R)-orciprenaline binding establishes a continuous aqueous channel between the orthosteric site and ICL3, enabling proton transfer essential for activation. This contrasts with antagonists, which dehydrate the channel [4] [8]. Zinc ions potentiate (R)-orciprenaline-mediated receptor-Gs coupling by forming an allosteric bridge between TM5-TM6 intracellular segments, reducing the energy barrier for complex stabilization [8].
In human airway smooth muscle (hASM) cells, (R)-orciprenaline generates 7.2-fold higher cAMP (EC50 = 18 nM) than the (S)-enantiomer (EC50 = 130 nM) within 5 minutes of exposure [9]. Real-time imaging using an Epac-based FRET biosensor shows that (R)-orciprenaline initiates cAMP production within 10–15 seconds, achieving peak response at 3 minutes – kinetics comparable to isoprenaline [9]. The (S)-enantiomer delays response initiation to >45 seconds and reduces maximal cAMP elevation by 78% due to inefficient receptor-Gs coupling [9].
Table 3: cAMP Signaling Kinetics of Orciprenaline Enantiomers in hASM Cells
Parameter | (R)-Orciprenaline | (S)-Orciprenaline | Isoprenaline (Reference) |
---|---|---|---|
Onset Time (s) | 10–15 | >45 | 8–12 |
tmax (min) | 3.0 | 6.5 | 2.8 |
cAMP EC50 (nM) | 18 | 130 | 9 |
Max Response (% Isoprenaline) | 92% | 14% | 100% |
Biased signaling analysis indicates the (R)-enantiomer preferentially activates Gs/cAMP/PKA over β-arrestin recruitment (logBias = 1.7), while the (S)-form exhibits negligible pathway selectivity [7] [8]. This functional selectivity arises from the (R)-enantiomer’s ability to stabilize a conformational ensemble with exposed Gs-binding epitopes on ICL3, whereas the (S)-enantiomer promotes non-productive receptor conformations [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7